molecular formula C9H10Cl2N2O B2785983 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide CAS No. 1353977-92-0

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide

Cat. No.: B2785983
CAS No.: 1353977-92-0
M. Wt: 233.09
InChI Key: HHRYVLFGIVVTNA-UHFFFAOYSA-N
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Description

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with N-methylacetamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both chloropyridine and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(9(14)4-10)6-7-2-3-8(11)12-5-7/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYVLFGIVVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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